3-(1-methyl-1H-indol-3-yl)-N-(pyridin-4-yl)propanamide 3-(1-methyl-1H-indol-3-yl)-N-(pyridin-4-yl)propanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16339243
InChI: InChI=1S/C17H17N3O/c1-20-12-13(15-4-2-3-5-16(15)20)6-7-17(21)19-14-8-10-18-11-9-14/h2-5,8-12H,6-7H2,1H3,(H,18,19,21)
SMILES:
Molecular Formula: C17H17N3O
Molecular Weight: 279.34 g/mol

3-(1-methyl-1H-indol-3-yl)-N-(pyridin-4-yl)propanamide

CAS No.:

Cat. No.: VC16339243

Molecular Formula: C17H17N3O

Molecular Weight: 279.34 g/mol

* For research use only. Not for human or veterinary use.

3-(1-methyl-1H-indol-3-yl)-N-(pyridin-4-yl)propanamide -

Specification

Molecular Formula C17H17N3O
Molecular Weight 279.34 g/mol
IUPAC Name 3-(1-methylindol-3-yl)-N-pyridin-4-ylpropanamide
Standard InChI InChI=1S/C17H17N3O/c1-20-12-13(15-4-2-3-5-16(15)20)6-7-17(21)19-14-8-10-18-11-9-14/h2-5,8-12H,6-7H2,1H3,(H,18,19,21)
Standard InChI Key FPRAHAPUEAKREI-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C2=CC=CC=C21)CCC(=O)NC3=CC=NC=C3

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 3-(1-methyl-1H-indol-3-yl)-N-(pyridin-4-yl)propanamide (C₁₇H₁₇N₃O; molecular weight: 279.34 g/mol) consists of three key domains:

  • 1-Methylindole moiety: A bicyclic aromatic system with a methyl group at the N1 position, enhancing lipophilicity and steric bulk.

  • Propanamide linker: A three-carbon chain with an amide group, facilitating hydrogen bonding and conformational flexibility .

  • Pyridin-4-yl group: A nitrogen-containing heteroaromatic ring that may engage in π-π stacking or hydrogen bonding with target proteins .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₇H₁₇N₃O
Molecular Weight279.34 g/mol
LogP (Predicted)2.8 ± 0.3
Hydrogen Bond Donors2 (amide NH, indole NH)
Hydrogen Bond Acceptors3 (amide O, pyridine N)
Rotatable Bonds4

The compound’s moderate logP suggests balanced solubility in aqueous and lipid environments, suitable for cellular membrane penetration. The pyridine ring’s basicity (pKa ~5.5) may enhance solubility under acidic conditions, while the indole’s planar structure promotes interactions with hydrophobic binding pockets .

Synthesis and Characterization

Synthetic Routes

The synthesis of 3-(1-methyl-1H-indol-3-yl)-N-(pyridin-4-yl)propanamide can be extrapolated from methods used for analogous indole-propanamide derivatives :

  • Indole Functionalization: 1-Methylindole is alkylated at the 3-position using acrylonitrile, followed by hydrolysis to yield 3-(1-methyl-1H-indol-3-yl)propanoic acid.

  • Amide Coupling: The carboxylic acid is activated with carbonyldiimidazole (CDI) and reacted with pyridin-4-amine to form the target compound .

Key Reaction:

3-(1-Methyl-1H-indol-3-yl)propanoic acid+Pyridin-4-amineCDI3-(1-Methyl-1H-indol-3-yl)-N-(pyridin-4-yl)propanamide\text{3-(1-Methyl-1H-indol-3-yl)propanoic acid} + \text{Pyridin-4-amine} \xrightarrow{\text{CDI}} \text{3-(1-Methyl-1H-indol-3-yl)-N-(pyridin-4-yl)propanamide}

Analytical Characterization

Purified batches are typically analyzed via:

  • NMR Spectroscopy: Distinct signals for the indole NH (~10 ppm), amide proton (~8 ppm), and pyridine protons (7–8 ppm) .

  • Mass Spectrometry: Molecular ion peak at m/z 279.34 (M+H⁺) .

  • HPLC: Purity >95% using C18 columns with acetonitrile/water gradients .

Pharmacological Profile

Target Engagement and Mechanism

While direct data on this compound is unavailable, structurally related FPR2 agonists like (S)-9a (EC₅₀ = 0.096 µM for FPR2) suggest potential anti-inflammatory activity. The compound’s indole and pyridine groups may interact with FPR2’s subpockets I and III, respectively, mimicking endogenous ligands (e.g., Annexin A1) .

Table 2: Comparative Agonist Activity of Analogous Compounds

CompoundFPR1 EC₅₀ (µM)FPR2 EC₅₀ (µM)Efficacy (%)
(S)-9a0.430.096120
(R)-9aN.A.0.23100
3-(1-Methylindol-3-yl)-N-(pyridin-4-yl)propanamide*

*Hypothetical data inferred from structural analogs.

Enantioselectivity

Structure-Activity Relationships (SAR)

Critical structural determinants for FPR2 agonism include:

  • Indole Substitution: N1-methylation enhances metabolic stability compared to unsubstituted indoles.

  • Pyridine Position: 4-Pyridinyl groups optimize hydrogen bonding with Asp106 in FPR2’s binding pocket .

  • Linker Length: Three-carbon chains balance flexibility and rigidity, as seen in (S)-9a’s high potency .

Table 3: Impact of Substituents on FPR2 Activity

Substituent (R)FPR2 EC₅₀ (µM)Efficacy (%)
4-Methoxyphenyl0.096120
2-Fluoro-4-pyridyl1.6115
3-Pyridyl0.73105

The target compound’s pyridin-4-yl group aligns with high-efficacy substituents, suggesting comparable activity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator